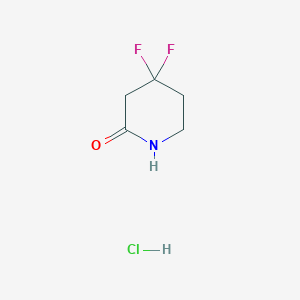

4,4-Difluoropiperidin-2-one hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,4-difluoropiperidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F2NO.ClH/c6-5(7)1-2-8-4(9)3-5;/h1-3H2,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMAGYVJCAFZQNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)CC1(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Fluorinated Lactams and Piperidones in Chemical Synthesis

Fluorinated lactams and piperidones are classes of heterocyclic compounds that have become increasingly important in chemical synthesis, largely due to the unique properties conferred by the fluorine atom. nih.govnumberanalytics.com The introduction of fluorine into organic molecules can profoundly influence their physicochemical and biological properties. researchgate.net

Key Attributes of Fluorinated Lactams and Piperidones:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation. This can increase the in vivo half-life of drug candidates. numberanalytics.com

Modulation of Basicity: The high electronegativity of fluorine can lower the pKa of nearby amino groups, which can be crucial for optimizing drug-receptor interactions and pharmacokinetic profiles.

Increased Lipophilicity: Fluorination can enhance a molecule's ability to permeate biological membranes, a critical factor for bioavailability. numberanalytics.com

Conformational Control: The introduction of fluorine can induce specific conformational preferences in a molecule, which can lead to higher binding affinity and selectivity for a biological target.

The piperidone scaffold, a six-membered nitrogen-containing ring with a ketone function, is a common motif in a wide array of biologically active compounds. When combined with fluorine, the resulting fluorinated piperidones serve as versatile building blocks in drug discovery. Similarly, lactams, which are cyclic amides, are integral components of many pharmaceuticals, most notably β-lactam antibiotics. nih.gov The fluorination of these structures opens new avenues for the development of novel therapeutic agents. rsc.org

The Role of Gem Difluorinated Scaffolds in Enhancing Molecular Properties for Research Applications

The 4,4-difluoro substitution pattern in 4,4-Difluoropiperidin-2-one (B2860820) hydrochloride places it within the category of compounds containing a gem-difluorinated scaffold. The gem-difluoromethylene group (CF2) is not merely a bioisostere for a methylene (B1212753) (CH2) or a carbonyl (C=O) group; it imparts a unique combination of electronic and steric properties that can be leveraged to fine-tune molecular characteristics for research purposes. enamine.netenamine.net

The strategic incorporation of a gem-difluorinated motif can lead to several advantageous modifications of a molecule's properties, as detailed in the table below.

| Molecular Property | Effect of Gem-Difluorination | Implication in Research Applications |

| Lipophilicity | Generally increases | Can improve membrane permeability and oral bioavailability of drug candidates. |

| Metabolic Stability | Significantly enhanced | Reduces susceptibility to oxidative metabolism, prolonging the duration of action. researchgate.net |

| Acidity/Basicity (pKa) | Lowers the pKa of adjacent functional groups | Allows for fine-tuning of ionization state at physiological pH, impacting solubility and target binding. researchgate.net |

| Conformational Preference | Can induce specific steric and electronic effects that favor certain conformations | May lead to increased binding affinity and selectivity for protein targets. nih.govrsc.org |

| Dipole Moment | Alters the local dipole moment | Can influence non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which are critical for molecular recognition. |

The gem-difluoro group can act as a "conformational lock," restricting the rotational freedom of adjacent bonds and pre-organizing the molecule into a bioactive conformation. nih.govrsc.org This can be particularly advantageous in the design of enzyme inhibitors or receptor antagonists where a specific three-dimensional structure is required for optimal activity.

Overview of Academic Research Trajectories for 4,4 Difluoropiperidin 2 One Hydrochloride Derivatives

Strategies for Regioselective Difluorination of Piperidine (B6355638) and Lactam Systems

The geminal difluorination of a carbonyl group in piperidine and lactam systems presents a significant synthetic challenge. The regioselective introduction of two fluorine atoms at the C4-position requires specialized reagents and carefully controlled reaction conditions to avoid side reactions and ensure high yields.

Direct Fluorination Approaches utilizing Specialized Reagents (e.g., DAST, Deoxo-Fluor, Selectfluor)

Direct deoxofluorination of a ketone is a common strategy to introduce a gem-difluoro group. Several reagents have been developed for this transformation, each with its own advantages and limitations.

DAST (Diethylaminosulfur Trifluoride) : DAST is a widely used fluorinating agent for converting carbonyl compounds into their corresponding gem-difluorides. sigmaaldrich.comdurham.ac.uk The reaction mechanism involves the activation of the carbonyl group by DAST, followed by nucleophilic attack of fluoride (B91410) and subsequent elimination to form the difluorinated product. numberanalytics.com While effective, DAST has thermal stability issues, which can be a concern for large-scale synthesis. organic-chemistry.org Traditional methods for synthesizing 4,4-difluoropiperidine hydrochloride have utilized DAST, but these can suffer from low yields and the formation of elimination byproducts. google.com For instance, the reaction of benzylpiperidin-4-one with DAST in dichloromethane can be used to produce 1-benzyl-4,4-difluoropiperidine. patsnap.com

Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur Trifluoride) : Deoxo-Fluor was developed as a more thermally stable alternative to DAST. organic-chemistry.org It effectively converts aldehydes and ketones to gem-difluorides, often with superior performance and safety profiles, especially for larger-scale reactions. organic-chemistry.orgresearchgate.net Its higher decomposition temperature makes it a more robust reagent for industrial applications. orgsyn.org The reagent's utility extends to a broad range of substrates, including those with various functional groups. organic-chemistry.org

Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) : Primarily known as an electrophilic fluorinating agent, Selectfluor can also be used for gem-difluorination in combination with other reagents. For example, the combination of Selectfluor and pyridinium polyhydrogen fluoride (PPHF) has been used to convert 2,2-diaryl-1,3-dithiolanes, derived from ketones, into their corresponding gem-difluoro compounds under mild conditions. sci-hub.senih.gov This method provides an alternative route to gem-difluorination, particularly when direct deoxofluorination is challenging.

| Reagent | Key Features |

| DAST | Widely used, versatile, but with thermal stability limitations. sigmaaldrich.comdurham.ac.ukorganic-chemistry.org |

| Deoxo-Fluor | More thermally stable than DAST, suitable for larger scale. organic-chemistry.orgresearchgate.net |

| Selectfluor | Used in combination with other reagents for gem-difluorination. sci-hub.senih.gov |

One-Pot Synthetic Protocols from N-Protected Piperidones

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified purification procedures. A notable one-pot method for the preparation of 4,4-difluoropiperidine hydrochloride starts from N-Boc piperidone. google.com This process involves the fluorination of the N-protected piperidone, followed by the removal of the Boc protecting group and in-situ formation of the hydrochloride salt, all within the same reaction vessel. google.com This streamlined approach improves reaction efficiency by eliminating the need to isolate and purify intermediates. google.com The use of trifluoro sulfenyl morpholine as the fluorinating agent in this one-pot method has been shown to give high yields. google.com

Stepwise Functionalization and Fluorination Strategies

Stepwise approaches provide greater control over the synthesis and can be advantageous when dealing with complex substrates. A common stepwise strategy for 4,4-difluoropiperidine derivatives begins with an N-protected piperidone, such as benzylpiperidin-4-one. patsnap.com The synthesis proceeds through the following key steps:

Deoxyfluorination : The N-protected piperidone is treated with a fluorinating agent like DAST to yield the corresponding N-protected 4,4-difluoropiperidine. patsnap.com

Deprotection : The nitrogen protecting group (e.g., benzyl) is removed. This is often achieved through catalytic hydrogenation. patsnap.com

Salt Formation : The resulting 4,4-difluoropiperidine is then treated with an acid, such as hydrochloric acid, to form the desired hydrochloride salt.

This stepwise method allows for the purification of intermediates, which can lead to a higher purity of the final product.

Synthesis of Piperidone Hydrochlorides and Related N-Heterocycles

The synthesis of piperidone hydrochlorides is a fundamental transformation in the preparation of many nitrogen-containing heterocyclic compounds. These methods are applicable to both unsubstituted and N-substituted systems.

Methodologies for Unsubstituted and N-Substituted Piperidone Hydrochlorides

The synthesis of piperidone hydrochlorides often involves the use of 4-piperidone hydrochloride hydrate as a starting material for more complex molecules. organic-chemistry.org For N-substituted piperidones, a variety of synthetic routes are available. For instance, N-acyl-2,3-dihydro-4-pyridones can be reduced to the corresponding 4-piperidones using zinc and acetic acid. organic-chemistry.org Furthermore, N-substituted piperidines can be synthesized from N-Boc-piperidin-4-one through reductive amination. researchgate.net The synthesis of various N-substituted piperidine-4-(benzylidene-4-carboxylic acids) has also been described, highlighting the versatility of the piperidine scaffold. nih.gov

Dearomatization-Hydrogenation (DAH) Processes for Fluorinated Piperidine Building Blocks

A powerful and modern approach for the synthesis of fluorinated piperidines is the Dearomatization-Hydrogenation (DAH) of fluorinated pyridine (B92270) precursors. nih.gov This one-pot process, often catalyzed by rhodium, allows for the highly diastereoselective formation of all-cis-(multi)fluorinated piperidines. nih.govspringernature.com The strategy involves the dearomatization of the fluoropyridine followed by the complete saturation of the ring through hydrogenation. nih.govnih.gov This method is advantageous as it provides access to complex fluorinated piperidine building blocks from readily available starting materials. acs.org The DAH process has been successfully applied to prepare analogues of commercial drugs and other valuable fluorinated compounds. nih.gov

Cyclization Reactions in Fluoro-lactam Synthesis

The construction of the core lactam ring is a pivotal step in the synthesis of 4,4-Difluoropiperidin-2-one. A lactam is a cyclic amide, and its formation typically involves an intramolecular cyclization of an amino acid derivative. pearson.com For fluoro-lactams, specialized strategies are often required to accommodate the presence of the fluorine substituents and to control stereochemistry where applicable. nih.govscilit.com

Modern synthetic organic chemistry offers several powerful cyclization methods for preparing lactams, including five- to seven-membered rings. organic-chemistry.org One such advanced method is the intramolecular vinylation of iodoenamides, which utilizes a copper catalyst and a specific ligand like N,N'-dimethylethylenediamine to achieve cyclization in moderate to excellent yields. organic-chemistry.org Another sophisticated approach involves palladium-catalyzed cycloaminocarbonylation, which can construct the α-trifluoromethyl-β-lactam ring system in a single step from fluorinated olefins, anilines, and carbon monoxide. nih.gov

For the synthesis of δ-lactams (six-membered rings) like the piperidin-2-one structure, ring-closing metathesis (RCM) has also proven to be a versatile tool. For instance, the ROM-RCM (Ring-Opening Metathesis followed by Ring-Closing Metathesis) of cyclobutenylmethylamines containing an alkyne moiety can afford isoquinoline derivatives, showcasing the power of metathesis in constructing nitrogen-containing rings. organic-chemistry.org Furthermore, Mukaiyama-type aldol coupling reactions have been employed to cyclize phthalimides, yielding fused lactam systems, demonstrating a novel process with high regioselectivity. nih.gov These advanced catalytic methods represent the forefront of fluoro-lactam synthesis, enabling the construction of complex fluorinated heterocyclic scaffolds.

Optimization and Scalability Considerations in Synthetic Development

Moving from a laboratory-scale synthesis to industrial production necessitates rigorous optimization of the entire synthetic process. For fluorinated compounds like this compound, scalability presents unique challenges, particularly concerning the choice of fluorinating reagents and the isolation of the final product.

| Fluorinating Reagent | Common Advantages | Common Disadvantages on Scale-up |

| DAST | Effective for deoxyfluorination | High cost, thermal instability, byproduct formation |

| SF4/HF | Powerful fluorinating agent | High toxicity, corrosivity, requires special equipment |

| Trifluorosulfanylmorpholine | More stable and safer than DAST, high yield | Newer reagent, potentially higher initial cost |

Reaction Condition Tuning for Yield and Selectivity

Fine-tuning reaction conditions is paramount for maximizing product yield and chemical selectivity while minimizing impurities. Key parameters that are typically optimized include temperature, reagent addition rate, solvent, and reaction time.

Purification Strategies for Hydrochloride Salt Isolation

The final step in the synthesis is the isolation and purification of the target compound as its hydrochloride salt. This form often provides enhanced stability and improved handling properties compared to the free base. A multi-step purification strategy is typically employed to ensure high purity.

A common procedure involves an initial workup where the crude product is dissolved in a suitable organic solvent, such as ethyl acetate. google.com This solution is then washed with water to remove water-soluble impurities. google.com In some cases, an oxidative wash with a reagent like hydrogen peroxide (H2O2) may be used to remove specific impurities, followed by a wash with a reducing agent solution like sodium thiosulfate to quench any remaining oxidant. google.com After the washing steps, the organic phase is separated and dried to yield the crude product. google.com

Further purification can be achieved through techniques like trituration or recrystallization. For instance, the crude solid can be triturated with a hot solvent like isopropanol, filtered, and washed to yield the pure hydrochloride salt. prepchem.com Alternatively, the crude product can be pulped or slurried in a solvent such as acetone, methanol, or ethanol to remove residual impurities before filtration and drying, yielding the final, purified this compound. google.com

| Step | Purpose | Example Solvents/Reagents |

| Extraction/Washing | Remove inorganic salts and water-soluble impurities | Ethyl acetate, Water, Sodium thiosulfate solution |

| Drying | Remove residual water from the organic phase | Anhydrous magnesium sulfate or sodium sulfate |

| Trituration/Pulping | Remove soluble impurities from the solid product | Isopropanol, Acetone, Methanol, Dichloromethane |

| Isolation | Collect the final purified solid | Filtration, Vacuum drying |

Elucidation of Fluorination Reaction Mechanisms

The synthesis of the 4,4-difluoropiperidinone core involves the introduction of a gem-difluoro group onto a pre-existing piperidinone or a piperidone precursor. The mechanism of this transformation is highly dependent on the choice of fluorinating agent.

Commonly used reagents include diethylaminosulfur trifluoride (DAST) and its analogues, which are nucleophilic fluorinating agents. researchgate.net The mechanism for the conversion of a ketone (e.g., N-protected 4-piperidone) to a gem-difluoride using DAST begins with the activation of the carbonyl oxygen by the electrophilic sulfur atom of DAST. This is followed by the intramolecular delivery of a fluoride anion and subsequent elimination of a sulfur-based byproduct. A second fluorination event occurs via a similar pathway, often involving an oxocarbenium ion intermediate, to yield the difluorinated product. numberanalytics.com

An alternative approach is the Fluoro-Pummerer rearrangement. researchgate.net This reaction involves the oxidation of a sulfur-containing precursor, such as an α-phenylsulfanyl lactam, to a sulfoxide (B87167). Activation of the sulfoxide with an electrophile (e.g., acetic anhydride (B1165640) or a hypervalent iodine reagent like difluoroiodotoluene) generates a thionium (B1214772) ion intermediate. wikipedia.orgnumberanalytics.com This electrophilic species is then attacked by a fluoride source. In some cases, an additive-Pummerer reaction can occur, leading to the formation of α,β-difluorinated products. researchgate.net

The choice of reagent can significantly impact reaction conditions and outcomes, as detailed in the table below.

| Fluorinating Agent | Precursor | General Mechanism | Key Features |

| Diethylaminosulfur Trifluoride (DAST) | Ketone (4-Piperidone) | Nucleophilic Deoxofluorination | Mild conditions, but can promote side reactions like rearrangements. researchgate.netnih.gov |

| Difluoroiodotoluene | α-Phenylsulfanyl Lactam | Fluoro-Pummerer Rearrangement | Involves a thionium ion intermediate; can lead to α,β-difluorination. researchgate.net |

| Trifluoro-sulfenyl morpholine | Ketone (N-Boc-4-piperidone) | Nucleophilic Deoxofluorination | High yield with easily removable byproducts. |

Table 1: Comparison of Fluorination Methods for Piperidinone Scaffolds

Reaction Pathways of Functional Group Interconversions on the Difluoropiperidinone Core

Oxidation Reactions of Hydroxymethyl Moieties

The oxidation of hydroxymethyl groups attached to the difluoropiperidinone core, for instance at the C3 or C5 position, to aldehydes or carboxylic acids is a key functional group interconversion. The Swern oxidation is a widely used method that operates under mild, metal-free conditions, making it suitable for sensitive substrates. organic-chemistry.orgnumberanalytics.com

The mechanism begins with the activation of dimethyl sulfoxide (DMSO) with oxalyl chloride at low temperatures (typically -78 °C) to form the electrophilic chloro(dimethyl)sulfonium chloride. wikipedia.orgjk-sci.com The hydroxymethyl group of the substituted difluoropiperidinone then attacks the electrophilic sulfur atom, forming an alkoxysulfonium salt. adichemistry.com In the final step, a hindered non-nucleophilic base, such as triethylamine, removes the proton alpha to the sulfur atom, generating a sulfur ylide. This ylide undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement via a five-membered ring transition state to yield the desired aldehyde, along with dimethyl sulfide (B99878) and triethylammonium (B8662869) chloride. wikipedia.org The strong electron-withdrawing effect of the gem-difluoro group at C4 can influence the acidity of neighboring protons, potentially affecting the rate of the deprotonation step.

Reduction Processes of Substituted Piperidine Derivatives

The reduction of the lactam carbonyl group in the 4,4-difluoropiperidin-2-one core transforms the molecule into a 4,4-difluoropiperidine, a valuable scaffold in medicinal chemistry. This transformation can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation.

Catalytic hydrogenation of related fluorinated heterocycles, such as fluoropyridines, provides insight into the reduction of the piperidinone ring. acs.org Rhodium- and palladium-based catalysts are often employed. nih.govspringernature.comnih.gov The mechanism typically involves the coordination of the substrate to the metal surface or complex, followed by the sequential addition of hydrogen atoms across the double bonds. For lactams, this process reduces the amide bond to an amine. The presence of fluorine atoms can influence catalyst activity and stereoselectivity. For instance, in the hydrogenation of fluoropyridines, specific catalysts are required to prevent catalyst poisoning and hydrodefluorination. springernature.com The process often proceeds with high cis-diastereoselectivity. nih.govnih.gov

| Reducing Method | Substrate | Catalyst/Reagent | Mechanistic Features |

| Catalytic Hydrogenation | Fluoropyridines | Pd/C, Rh-carbene | Heterogeneous or homogeneous catalysis; proceeds with cis-selectivity. acs.orgspringernature.com |

| Transfer Hydrogenation | Pyridinium Salts | Rhodium complex, HCOOH | Avoids high-pressure H₂; involves hydride transfer. liverpool.ac.ukresearchgate.net |

| Hydride Reduction | Lactam Carbonyl | LiAlH₄, NaBH(OAc)₃ | Nucleophilic attack of hydride on the carbonyl carbon. |

Table 2: Selected Reduction Methods for Piperidine and Piperidinone Derivatives

Nucleophilic Substitution Reactions involving Fluorine Atoms

The carbon-fluorine bond is the strongest single bond in organic chemistry, making fluoride a poor leaving group in standard intermolecular SN2 reactions. cas.cnnih.gov The gem-difluoro group in 4,4-difluoropiperidin-2-one is therefore generally stable and unreactive towards external nucleophiles. Studies on related fluorinated alkyl bromides show that the presence of fluorine atoms near the reaction center significantly decelerates the rate of SN2 substitution. researchgate.net This inertness is attributed to the strength of the C-F bond and electrostatic repulsion between the incoming nucleophile and the lone pairs of the fluorine atoms. researchgate.net

However, C-F bond cleavage can be achieved under specific conditions, most notably through intramolecular SN2 reactions. cas.cn If a suitable nucleophile is tethered to the piperidinone ring, the resulting intramolecular reaction can be significantly accelerated due to the proximity effect, overcoming the high activation barrier. organic-chemistry.org Mechanistic studies using stereochemical analysis have confirmed that these intramolecular defluorinative cyclization reactions proceed via a classic SN2 pathway, resulting in a complete inversion of configuration at the carbon center. cas.cn

Ring-Opening Reactions of Fluoro-lactams

Lactams, including the 4,4-difluoropiperidin-2-one ring, can undergo hydrolysis to yield the corresponding amino acid. This ring-opening reaction can be catalyzed by acid or base. The mechanism of hydrolysis involves the nucleophilic attack of water or a hydroxide (B78521) ion on the carbonyl carbon of the lactam. researchgate.net

Catalytic Mechanistic Studies in Derivatization Reactions

Catalysis offers powerful strategies for the derivatization of the 4,4-difluoropiperidinone core, enabling C-H functionalization and other transformations.

Transition metal catalysis, particularly with rhodium, palladium, or copper, is a prominent method. researchgate.netnih.gov For instance, rhodium-catalyzed C-H insertion and cyclopropanation reactions are used to functionalize piperidines, where the site selectivity is controlled by the catalyst and the nature of the nitrogen-protecting group. researchgate.net Copper-catalyzed C-H fluorination, followed by nucleophilic substitution, allows for the transformation of C-H bonds into diverse functional groups. tcsedsystem.edunih.gov The mechanism often involves the formation of an organometallic intermediate through C-H activation, followed by reductive elimination or other coupling steps to form the final product.

Heterogeneous catalysis is also a robust method for transformations like hydrogenation. acs.orgnih.gov Palladium on carbon (Pd/C) can selectively reduce fluoropyridines to fluorinated piperidines, tolerating other aromatic systems. acs.org The mechanism involves adsorption of the substrate onto the catalyst surface, followed by hydrogen addition. The robustness of these methods often allows for high tolerance to air and moisture. nih.gov

| Catalyst Type | Reaction | Mechanistic Hallmark |

| Rhodium(III) Complexes | C-H Functionalization / Pyridine Synthesis | C-H activation, migratory insertion, reductive elimination. nih.gov |

| Copper(I) Iodide | C-H Fluorination | Directed C-H activation, stabilization of high-valent copper intermediates. nih.gov |

| Palladium on Carbon (Pd/C) | Heterogeneous Hydrogenation | Adsorption onto catalyst surface, cis-addition of hydrogen. acs.orgnih.gov |

Table 3: Catalytic Systems for Derivatization of Nitrogen Heterocycles

Applications of 4,4 Difluoropiperidin 2 One Hydrochloride in Advanced Organic Synthesis

Utilization as a Versatile Building Block for Complex Molecular Architectures

4,4-Difluoropiperidin-2-one (B2860820) hydrochloride serves as a highly versatile precursor for the synthesis of intricate molecular structures. The piperidin-4-one scaffold, in general, is a well-established intermediate in the synthesis of a wide array of therapeutic compounds. googleapis.com The introduction of the gem-difluoro group at the 4-position of the piperidin-2-one ring imparts unique conformational constraints and electronic properties, making it an attractive starting material for the development of novel pharmaceuticals and agrochemicals.

The reactivity of the lactam moiety, coupled with the stability of the C-F bonds, allows for selective transformations at different positions of the ring. The secondary amine can be readily functionalized, while the carbonyl group can participate in various condensation and addition reactions. This multi-functional nature enables the elaboration of the 4,4-difluoropiperidin-2-one core into more complex, polycyclic systems. The synthesis of fluorinated δ-lactams through methods like cycloisomerization of gem-difluoropropargyl amides highlights the utility of such fluorinated building blocks in constructing diverse heterocyclic frameworks. nih.govbeilstein-journals.org

The strategic incorporation of the 4,4-difluoropiperidin-2-one motif can lead to the development of compounds with enhanced metabolic stability, increased binding affinity to biological targets, and improved membrane permeability. These properties are highly desirable in the design of new drug candidates. The versatility of this building block is further demonstrated by its potential to be incorporated into spirocyclic and fused ring systems, expanding the accessible chemical space for drug discovery programs.

Integration into Fluoro-substituted Heterocyclic Frameworks

The synthesis of fluoro-substituted heterocyclic compounds is of significant interest due to the profound impact of fluorine on the biological activity of molecules. 4,4-Difluoropiperidin-2-one hydrochloride is an ideal starting material for the construction of a variety of fluorinated heterocyclic frameworks. The inherent reactivity of the lactam ring allows for ring-opening and ring-transformation reactions, providing access to a diverse range of nitrogen-containing heterocycles.

For instance, the reduction of the lactam carbonyl would yield the corresponding 4,4-difluoropiperidine (B1302736), a scaffold found in numerous bioactive compounds. Furthermore, the carbonyl group can be a handle for the introduction of various substituents, which can then participate in intramolecular cyclization reactions to form fused or bridged heterocyclic systems. The synthesis of fluorinated δ-lactams from acyclic precursors demonstrates the feasibility of constructing such fluorinated rings, which can then be further elaborated. nih.govbeilstein-journals.org

The presence of the gem-difluoro group can influence the regioselectivity and stereoselectivity of subsequent reactions, enabling the synthesis of complex fluorinated molecules with high levels of control. This is particularly important in the synthesis of chiral drugs, where the precise spatial arrangement of atoms is crucial for biological activity.

Synthetic Strategies for Developing Advanced Research Compounds

Chemical probes and ligands are essential tools for studying biological processes. The introduction of fluorine into these molecules can enhance their properties, such as target selectivity and in vivo stability. This compound can be utilized to create fluorinated analogs of known biologically active piperidine-containing probes and ligands.

For example, novel heterocyclic trans-olefin analogues of N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides have been developed as selective probes for the dopamine D3 receptor. nih.gov By replacing a piperazine or piperidine (B6355638) moiety in such a probe with a 4,4-difluoropiperidine-2-one derived structure, researchers can investigate the impact of the gem-difluoro group on receptor binding and functional activity. This approach allows for the fine-tuning of the pharmacological profile of the probe.

The synthesis of such analogs would typically involve the N-alkylation of the this compound with a suitable linker, followed by coupling to the desired aromatic or heterocyclic moiety. The carbonyl group of the lactam could also be modified to introduce additional diversity.

Table 1: Potential Modifications of 4,4-Difluoropiperidin-2-one for Probe Development

| Modification Site | Potential Reaction | Resulting Functionality |

|---|---|---|

| Lactam Nitrogen | N-Alkylation | Attachment of linkers and pharmacophores |

| Carbonyl Group | Reduction | Formation of 4,4-difluoropiperidine |

| Carbonyl Group | Wittig Reaction | Introduction of exocyclic double bonds |

Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery and development. This compound provides a rigid scaffold that can be systematically derivatized to explore the SAR of a particular class of compounds. The gem-difluoro group serves as a fixed structural element, while other positions on the molecule can be modified to probe interactions with a biological target.

The influence of fluorination on the physicochemical properties of cyclic compounds has been a subject of considerable research. researchgate.net Studies on N-alkyl-substituted piperidine-2-carboxamides have shown that the introduction of fluorine can modulate basicity and lipophilicity. nih.gov Similarly, by synthesizing a library of derivatives of 4,4-difluoropiperidin-2-one with varying substituents at the nitrogen and other positions, researchers can systematically evaluate the impact of these changes on biological activity. For example, in the development of influenza virus inhibitors, SAR studies on piperidine-based derivatives have been crucial in identifying key structural features for antiviral activity. nih.gov

Table 2: Illustrative SAR Derivatization of a 4,4-Difluoropiperidin-2-one Scaffold

| R1 (at N-1) | R2 (at C-3) | R3 (at C-5) | Biological Activity (Hypothetical) |

|---|---|---|---|

| H | H | H | Low |

| Methyl | H | H | Moderate |

| Benzyl | H | H | High |

| H | Phenyl | H | Moderate |

The unique combination of functional groups in this compound makes it an excellent precursor for the synthesis of structurally novel compounds that are not easily accessible through other routes. The gem-difluoro group can act as a bioisostere for a carbonyl group or a gem-dimethyl group, offering a way to create novel analogs of existing drugs or natural products.

The piperidin-4-one nucleus is a key intermediate in the synthesis of various pharmacologically active compounds, including anticancer and anti-HIV agents. nih.gov By starting with the difluorinated analog, chemists can access novel chemical space and potentially discover compounds with new or improved biological activities. The synthesis of fluorinated δ-lactams via cycloisomerization of gem-difluoropropargyl amides is a testament to the utility of such building blocks in creating complex and novel heterocyclic systems. nih.govbeilstein-journals.org

Furthermore, the reactivity of the lactam can be harnessed to construct bicyclic and spirocyclic systems. For instance, intramolecular reactions involving substituents introduced at the nitrogen or the α-carbon could lead to the formation of novel fused ring systems containing the gem-difluoro motif.

Stereochemical and Conformational Analysis of 4,4 Difluoropiperidin 2 One Hydrochloride Derivatives

Diastereoselective and Enantioselective Synthetic Approaches

The synthesis of fluorinated piperidin-2-ones, particularly those with gem-difluoro substitution, presents unique challenges in controlling stereochemistry. While specific literature on the diastereoselective or enantioselective synthesis of 4,4-difluoropiperidin-2-one (B2860820) is limited, analogous strategies from related fluorinated lactams and piperidines provide a framework for potential synthetic routes.

One plausible approach involves the cycloisomerization of gem-difluoropropargyl amides. Research into the synthesis of fluorinated δ-lactams has demonstrated that gem-difluoro-1,7-enyne amides can serve as effective building blocks for creating difluorodihydropyridinones through ring-closing metathesis. beilstein-journals.org This methodology could potentially be adapted to construct the 4,4-difluoropiperidin-2-one skeleton.

Another strategy could be derived from the synthesis of gem-difluorinated β-lactams. Studies have shown that gem-difluoroalkene β-lactams can be synthesized through the dehydrofluorination of corresponding 4-CF3-β-lactams. nih.govacs.org Subsequent hydrogenation of these compounds has successfully yielded 4-CHF2-β-lactams. nih.govacs.org While this applies to a four-membered ring system, the principles of manipulating fluorinated precursors could inform the development of synthetic pathways to six-membered gem-difluorinated lactams.

For enantioselective control, organocatalysis has emerged as a powerful tool. A highly enantioselective organocatalytic aza-Michael addition of 4-nitro-pyrazole to ethyl (E)-2,2-difluoro-5-oxopent-3-enoate has been developed, leading to a concise, four-step stereoselective synthesis of a highly functionalized 3,3-difluoro-4-pyrazolo-piperidine derivative. d-nb.info This highlights the potential of asymmetric catalysis in constructing chiral gem-difluorinated piperidine (B6355638) rings from acyclic precursors.

Furthermore, the dearomatization-hydrogenation of fluoropyridine precursors offers a highly diastereoselective route to all-cis-(multi)fluorinated piperidines. nih.govresearchgate.netsciencedaily.comnih.gov While this method has been extensively used for piperidines, its adaptation for the synthesis of piperidin-2-ones would require the use of appropriately substituted pyridine (B92270) precursors or post-synthetic modification of the resulting piperidine.

Chiral Resolution and Asymmetric Catalysis in Fluorinated Piperidine Synthesis

Achieving enantiopurity in fluorinated piperidine derivatives is often accomplished through either chiral resolution of a racemic mixture or by asymmetric catalysis.

Chiral Resolution: This classical method involves separating enantiomers from a racemic mixture and remains a vital technique in obtaining optically active compounds. wikipedia.org For lactam structures, enantioselective High-Performance Liquid Chromatography (HPLC) has proven to be an effective method for resolution. For instance, the enantiomers of a chiral δ-lactam, trans-2-(4-bromophenyl)-1-isobutyl-6-oxopiperidin-3-carboxylic acid, were successfully separated using semi-preparative enantioselective HPLC, allowing for the assignment of the absolute configuration by X-ray diffractometry. mdpi.comnih.govresearchgate.net This technique could be directly applicable to the resolution of racemic 4,4-difluoropiperidin-2-one derivatives. Enzymatic kinetic resolution is another powerful tool, where hydrolase-catalyzed hydrolysis of racemic esters of fluorinated acids can lead to the formation of (S)-carboxylic acids and unreacted (R)-esters with high enantiomeric purity. mdpi.com

Asymmetric Catalysis: The development of catalytic asymmetric methods provides a more direct and efficient route to enantiomerically enriched fluorinated piperidines. Metal-catalyzed asymmetric transformations using fluorine-containing ligands have shown significant promise. nih.gov The specific behavior of fluorinated compounds arises from the highly polarized C-F bond, which can engage in electrostatic interactions with the catalyst system, influencing the stereochemical outcome of the reaction. nih.gov Organocatalysis also offers robust methods for the asymmetric synthesis of fluorine-containing compounds, either through electrophilic fluorination reactions or the use of fluorinated building blocks. chimia.ch For example, enzymatic approaches are being explored for the precise and selective asymmetric synthesis of fluorinated compounds, which can overcome some of the limitations of traditional chemical methods. the-innovation.org

Conformational Preferences and Stereoelectronic Effects in Difluorinated Piperidine Rings

The conformational behavior of the 4,4-difluoropiperidin-2-one ring is governed by a combination of classic steric effects and more nuanced stereoelectronic interactions arising from the geminal fluorine atoms.

Investigation of Axial/Equatorial Orientations of Fluorine Substituents

In a 4,4-difluorinated piperidine ring, one fluorine atom must occupy an axial position while the other is equatorial. The conformational equilibrium of 4,4-difluoropiperidine (B1302736) itself has been studied in detail using nuclear magnetic resonance (NMR) spectroscopy. acs.org These studies provide foundational knowledge for understanding the more complex piperidin-2-one system. In fluorinated cyclohexanes, which serve as a good carbocyclic model, the preference for axial or equatorial fluorine is influenced by a variety of factors. researchgate.net While substituents on a cyclohexane (B81311) ring generally prefer the equatorial position to minimize steric strain, fluorine is a notable exception due to stereoelectronic effects. pitt.edu

In the case of 4,4-difluoropiperidine, the presence of the nitrogen heteroatom and the lactam functionality in 4,4-difluoropiperidin-2-one introduces additional complexity. The partial planarity of the amide bond in the lactam ring will distort the classic chair conformation, likely favoring a half-chair or twist-boat conformation. The orientation of the fluorine atoms will be influenced by this altered ring geometry. Computational studies on fluorinated piperidine derivatives have been instrumental in predicting the experimentally observed conformers. d-nb.infonih.govresearchgate.net

Influence of Intramolecular Interactions (e.g., Charge-Dipole Interactions) on Conformation

The conformational preferences in fluorinated piperidines are significantly influenced by intramolecular interactions, particularly those involving the highly polarized C-F bonds.

Charge-Dipole Interactions: In the protonated form, such as 4,4-difluoropiperidin-2-one hydrochloride, a strong charge-dipole interaction can occur between the positively charged nitrogen (N+) and the partial negative charge on the fluorine atoms (Cδ+-Fδ-). researchgate.net This interaction is often invoked to explain the observed preference for an axial orientation of fluorine in many protonated fluoropiperidine derivatives. d-nb.infonih.govresearchgate.net This stabilizing interaction can overcome steric repulsions that would typically disfavor an axial substituent.

Other Stereoelectronic Effects: Beyond simple charge-dipole interactions, other stereoelectronic effects play a crucial role. Hyperconjugation, involving the donation of electron density from a σ-bonding orbital to an adjacent σ-antibonding orbital, can contribute to conformational stability. d-nb.infonih.govresearchgate.net In fluorinated systems, interactions such as σC-H → σC-F can influence the preferred geometry. The anomeric effect, while traditionally associated with pyranose rings, is a manifestation of stereoelectronic interactions that can also be observed in other heterocyclic systems. pitt.edu The gem-difluoro group itself introduces unique stereoelectronic effects that can alter the conformational landscape of cyclic systems. nih.gov The interplay of these various intramolecular forces, including dipole-dipole interactions and steric hindrance, ultimately determines the dominant conformation of the this compound ring in both solution and the solid state. pitt.edu

Computational Chemistry in the Study of 4,4 Difluoropiperidin 2 One Hydrochloride

Quantum Chemical Calculations for Reaction Mechanisms and Transition States

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in mapping out the potential energy surfaces of chemical reactions. For 4,4-Difluoropiperidin-2-one (B2860820) hydrochloride, these calculations could be applied to understand its synthesis, potential degradation pathways, or its reactions with other molecules.

Researchers would typically use a DFT method, such as B3LYP, paired with a suitable basis set (e.g., 6-311++G(d,p)) to model the reaction of interest. tandfonline.com This approach allows for the location and characterization of stationary points on the potential energy surface, which include reactants, products, intermediates, and, crucially, transition states.

Key Research Findings from Analogous Systems:

Activation Energy Barriers: By calculating the energy difference between the reactants and the transition state, the activation energy for a proposed reaction step can be determined. This is vital for predicting reaction rates and identifying the most plausible mechanism among several alternatives.

Transition State Geometry: The geometry of the transition state provides a snapshot of the bond-making and bond-breaking processes. This information is key to understanding how the reaction proceeds at a molecular level. For instance, in the synthesis of related heterocyclic compounds, DFT calculations have been used to propose theoretical mechanisms, such as nucleophilic attack and subsequent cyclization. tandfonline.com

A hypothetical study on the hydrolysis of the lactam ring in 4,4-Difluoropiperidin-2-one could, for example, map the energy profile for the nucleophilic attack of a water molecule, the formation of a tetrahedral intermediate, and the subsequent ring-opening, identifying the rate-determining step.

Table 1: Hypothetical Data from Quantum Chemical Calculations for a Reaction Involving 4,4-Difluoropiperidin-2-one

| Reaction Step | Computational Method | Basis Set | Calculated Activation Energy (kcal/mol) |

| N-protonation | DFT (B3LYP) | 6-31G | 5.2 |

| Ring Opening | DFT (B3LYP) | 6-31G | 21.8 |

| C-F Bond Cleavage | DFT (B3LYP) | 6-31G* | >50 |

Note: The data in this table is illustrative and based on typical values for similar reactions, not on published results for the specific compound.

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Given that piperidine (B6355638) scaffolds are common in medicinal chemistry, molecular modeling and docking are essential techniques for investigating how 4,4-Difluoropiperidin-2-one hydrochloride might interact with a biological target, such as an enzyme or receptor. nih.govmdpi.com

Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site and scoring them based on a force field that approximates the binding affinity.

Detailed Research Applications:

Binding Mode Prediction: Docking can reveal the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. For example, the nitrogen and oxygen atoms of the lactam ring could act as hydrogen bond acceptors or donors, while the difluorinated carbon could engage in specific interactions with the protein backbone or side chains.

Structure-Activity Relationship (SAR) Elucidation: By docking a series of related compounds, researchers can understand why certain structural modifications lead to better binding affinity. Computational studies on similar fluorinated compounds have shown that the introduction of fluorine can significantly alter binding modes and affinities. nih.gov

Virtual Screening: Docking can be used to screen large libraries of compounds to identify potential new ligands for a specific target, prioritizing them for experimental testing.

A typical docking study would involve preparing the 3D structure of the target protein and the ligand, defining the binding site, running the docking algorithm, and analyzing the resulting poses and scores. rsc.org Subsequent molecular dynamics (MD) simulations can be used to assess the stability of the predicted binding pose over time. mdpi.com

Table 2: Illustrative Molecular Docking Results for 4,4-Difluoropiperidin-2-one with a Hypothetical Kinase Target

| Parameter | Value |

| Docking Score (kcal/mol) | -7.5 |

| Predicted Hydrogen Bonds | NH of lactam with Asp145; C=O of lactam with Lys88 |

| Key Interacting Residues | Asp145, Lys88, Phe144, Leu35 |

Note: The data in this table is for illustrative purposes and does not represent published research.

Prediction of Stereoselectivity and Conformational Dynamics

The stereochemistry and conformational preferences of a molecule are critical to its properties and biological activity. The presence of the gem-difluoro group at the C4 position of the piperidinone ring is expected to have a significant impact on its conformational dynamics.

Conformational Dynamics:

Computational methods can predict the relative stabilities of different ring conformations, such as the chair, boat, and twist-boat forms. For fluorinated piperidines, it has been shown that stereoelectronic effects, including hyperconjugation and electrostatic interactions, can lead to unexpected conformational preferences, such as a preference for an axial orientation of the fluorine atom. researchgate.net For the 4,4-difluoro substitution pattern, calculations would explore how the two fluorine atoms influence the puckering of the piperidine ring and the energetic barriers between different conformations. Density Functional Theory (DFT) is a common method for such conformational analyses. mdpi.com

Prediction of Stereoselectivity:

In reactions that can produce multiple stereoisomers, computational chemistry can be a powerful tool for predicting the stereochemical outcome. rsc.org If this compound were to be synthesized via a pathway involving the formation of a new stereocenter, computational modeling of the diastereomeric transition states could predict which product is likely to be favored. By comparing the calculated energies of the different transition states, the diastereomeric or enantiomeric excess can be estimated. This predictive power is invaluable for designing and optimizing asymmetric syntheses. rsc.orgmdpi.com

Table 3: Example of Calculated Conformational Energies for 4,4-Difluoropiperidin-2-one

| Conformer | Computational Method | Relative Energy (kcal/mol) | Key Dihedral Angle (C2-C3-C4-C5) |

| Chair 1 | M06-2X/6-31G | 0.00 | 55.2° |

| Chair 2 (ring flip) | M06-2X/6-31G | 1.25 | -54.8° |

| Twist-Boat | M06-2X/6-31G* | 5.80 | 30.1° |

Note: This table presents hypothetical data to illustrate the type of information obtained from conformational analysis.

Advanced Analytical Techniques for Characterization of 4,4 Difluoropiperidin 2 One Hydrochloride

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are fundamental in determining the molecular structure of a compound by measuring the interaction of the molecule with electromagnetic radiation. For 4,4-Difluoropiperidin-2-one (B2860820) hydrochloride, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable.

High-resolution NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the chemical environment of the fluorine atoms within the molecule.

Proton Nuclear Magnetic Resonance (¹H-NMR): ¹H-NMR spectroscopy allows for the identification and characterization of all non-exchangeable protons in the molecule. The spectrum of 4,4-Difluoropiperidin-2-one hydrochloride is expected to show distinct signals for the methylene (B1212753) protons at the C-3, C-5, and C-6 positions, as well as a signal for the amine proton. The chemical shifts are influenced by the proximity of electronegative atoms (nitrogen, oxygen, and fluorine). Furthermore, spin-spin coupling between adjacent protons (H-H coupling) and between protons and fluorine atoms (H-F coupling) results in complex signal splitting, which provides critical information about the connectivity of the molecule. thermofisher.com The protons on C-3 and C-5 are expected to show triplet of triplets multiplicity due to geminal coupling with fluorine atoms and vicinal coupling with neighboring protons.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F-NMR): ¹⁹F-NMR is a highly sensitive technique for analyzing fluorinated compounds due to the 100% natural abundance of the ¹⁹F isotope and its wide chemical shift range. huji.ac.il For this compound, the two fluorine atoms at the C-4 position are chemically equivalent, and thus a single resonance is expected in the ¹⁹F-NMR spectrum. This signal would likely appear as a multiplet due to coupling with the protons on the adjacent C-3 and C-5 methylene groups. Proton-decoupled ¹⁹F-NMR can be used to simplify the spectrum to a singlet, confirming the presence of a single fluorine environment. researchgate.net

Table 1: Representative NMR Data for this compound This table presents expected data based on the known structure and general principles of NMR spectroscopy.

| Analysis | Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| ¹H-NMR | -CH₂- (C3) | 3.0 - 3.5 | t | J(H,F), J(H,H) |

| -CH₂- (C5) | 2.2 - 2.7 | t | J(H,F), J(H,H) | |

| -CH₂- (C6) | 3.5 - 3.9 | t | J(H,H) | |

| -NH₂⁺- | 8.5 - 9.5 | br s | - |

| ¹⁹F-NMR | -CF₂- (C4) | -90 to -110 | t | J(F,H) |

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful hybrid technique used to separate components of a mixture and determine their molecular weights. mdpi.com For this compound, HPLC-MS serves two primary purposes: confirming the molecular weight and assessing purity.

The sample is first injected into an HPLC system, where it is separated from any impurities. The eluent from the HPLC column is then introduced into the mass spectrometer. Using a soft ionization technique like Electrospray Ionization (ESI), the molecule is ionized, typically by protonation, to form the molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) can determine the mass of this ion with high precision, allowing for the confirmation of the elemental composition. ed.ac.uk The detection of an ion with a mass-to-charge ratio (m/z) corresponding to the calculated exact mass of the protonated free base (C₅H₈F₂NO⁺) provides strong evidence for the compound's identity. researchgate.net

Table 2: High-Resolution Mass Spectrometry Data for 4,4-Difluoropiperidin-2-one

| Compound | Molecular Formula (Free Base) | Calculated Exact Mass [M] | Ion | Calculated m/z [M+H]⁺ |

|---|

X-ray Crystallography for Solid-State Structure and Stereochemistry

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and conformation. mdpi.com

Table 3: Representative Crystallographic Data for a Small Organic Hydrochloride Salt This table illustrates typical parameters that would be determined from an X-ray crystallography experiment.

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 5.9 Å, b = 10.9 Å, c = 14.8 Å |

| α = 90°, β = 98.6°, γ = 90° | |

| Volume (V) | 940 ų |

| Molecules per Unit Cell (Z) | 4 |

| Calculated Density | 1.45 g/cm³ |

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination

Chromatographic methods are essential for separating a compound from potential impurities, by-products, or starting materials.

Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of pharmaceutical compounds. nih.gov A validated HPLC method, typically using a reversed-phase column with a UV detector, can separate this compound from related substances. The purity is generally calculated based on the area percentage of the main peak relative to the total area of all detected peaks in the chromatogram. nih.gov

Enantiomeric Excess Determination: The concept of enantiomeric excess applies to chiral molecules, which exist as non-superimposable mirror images (enantiomers). The structure of 4,4-Difluoropiperidin-2-one is achiral as it contains no stereocenters and possesses a plane of symmetry. Therefore, the determination of enantiomeric excess is not applicable to this specific compound. If a chiral center were introduced into the molecule, analysis via chiral chromatography would be necessary to separate the enantiomers and determine their relative proportions.

Table 4: Illustrative HPLC Purity Analysis Report

| Peak No. | Retention Time (min) | Peak Area | Area % | Identity |

|---|---|---|---|---|

| 1 | 2.15 | 3,450 | 0.08 | Impurity A |

| 2 | 3.88 | 4,285,100 | 99.85 | 4,4-Difluoropiperidin-2-one |

| 3 | 4.52 | 2,890 | 0.07 | Impurity B |

| Total | | 4,291,440 | 100.00 | |

Future Research Directions and Challenges in 4,4 Difluoropiperidin 2 One Hydrochloride Chemistry

Development of Novel and Sustainable Synthetic Routes

The synthesis of fluorinated heterocycles, particularly those with a gem-difluorinated carbon center, presents significant challenges. beilstein-journals.org Future research will likely focus on developing more efficient, sustainable, and scalable synthetic methodologies.

Current and Emerging Strategies: Traditional fluorination methods often require harsh reagents and offer low yields. Modern research is geared towards overcoming these limitations. For instance, the synthesis of fluorinated δ-lactams (the class to which 4,4-difluoropiperidin-2-one (B2860820) belongs) can be achieved through complex multi-step processes, such as the cycloisomerization of gem-difluoropropargyl amides. beilstein-journals.org Another advanced approach involves the diastereodivergent synthesis using α,β-unsaturated aldehydes, which allows for some control over stereochemistry. researchgate.net

Future Goals and Challenges:

Green Chemistry Approaches: A primary challenge is the development of environmentally benign synthetic routes. This includes the use of microwave-assisted synthesis, which can reduce reaction times and improve yields, and employing less hazardous fluorinating agents. benthamdirect.com

Catalytic Methods: There is a growing demand for novel catalytic systems that can facilitate the direct and selective introduction of fluorine. This includes transition-metal catalysis and organocatalysis to construct the difluorinated piperidinone core from simpler precursors.

Scalability: Many current methods for creating fluorinated heterocycles are difficult to scale up for industrial production. Future work must address the development of robust and cost-effective processes suitable for large-scale synthesis. tandfonline.com

Table 1: Comparison of Synthetic Approaches for Fluorinated Lactams

| Method | Description | Advantages | Challenges |

|---|---|---|---|

| Cycloisomerization | Ring-closing metathesis of functionalized gem-difluoroenyne amides. beilstein-journals.org | Access to diverse δ-lactam structures. | Requires multi-step precursor synthesis; use of metal catalysts. |

| Diastereodivergent Synthesis | Reaction of α,β-unsaturated aldehydes with fluoromalonates and amines. researchgate.net | Allows for stereochemical control. | Can be solvent-dependent; complex reaction setup. |

| Building Block Approach | Using readily available fluorinated starting materials in a multi-step plan. tandfonline.com | More predictable outcomes. | Can lead to long synthetic sequences; potential for waste generation. |

| Microwave-Assisted Synthesis | Application of microwave irradiation to accelerate reactions. benthamdirect.com | Reduced reaction times, higher yields, energy efficiency. | Specialized equipment required; scalability can be a concern. |

Exploration of New Reactivity Profiles and Transformation Pathways

The reactivity of 4,4-difluoropiperidin-2-one is largely unexplored. The presence of the electron-withdrawing gem-difluoro group adjacent to the carbonyl function and the secondary amine offers unique opportunities for chemical transformations.

Future research will need to systematically investigate the molecule's reactivity to unlock its potential as a synthetic intermediate. Key areas of exploration include:

N-H Functionalization: Derivatization at the nitrogen atom is a primary pathway for building molecular complexity. This includes alkylation, arylation, and acylation to attach various functional groups.

Carbonyl Chemistry: The reactivity of the lactam carbonyl group towards nucleophiles and reducing agents could provide access to a range of functionalized piperidines.

α-Carbon Chemistry: Investigating the reactivity of the C-H bonds adjacent to the carbonyl group (C3) and the gem-difluoro center (C5) could lead to novel functionalization strategies, although the acidity of these protons may be influenced by the fluorine atoms.

Ring-Opening Reactions: Controlled opening of the lactam ring could serve as a pathway to synthesize novel acyclic compounds containing a gem-difluorinated moiety.

A significant challenge will be to understand how the gem-difluoro group modulates the reactivity of adjacent functional groups compared to their non-fluorinated counterparts. For example, related difluorodihydropyridinones have been shown to undergo Diels-Alder reactions, suggesting potential for cycloaddition chemistry. beilstein-journals.org

Expanding Applications in Advanced Materials and Chemical Biology

While specific applications for 4,4-difluoropiperidin-2-one have not been established, the unique properties conferred by fluorine atoms make fluorinated heterocycles highly valuable in specialized fields. researchgate.netmdpi.com

Advanced Materials: Organofluorine compounds are used to create materials with enhanced thermal stability, chemical resistance, and specific electronic properties. mdpi.com Future research could explore the incorporation of the 4,4-difluoropiperidin-2-one scaffold into polymers or networked materials. The polarity and stability of the C-F bonds could be exploited to create novel fluoropolymers with tailored properties.

Chemical Biology: In medicinal chemistry, the introduction of fluorine can improve a drug candidate's metabolic stability, membrane permeability, and binding affinity. tandfonline.com The 4,4-difluoropiperidin-2-one core could serve as a valuable scaffold for the development of new bioactive molecules. Its rigid structure and the presence of the gem-difluoro group make it a compelling bioisostere for other chemical groups, potentially leading to novel enzyme inhibitors or receptor ligands. beilstein-journals.org Exploring its use as a building block for peptide and protein design is another promising avenue, drawing parallels with the applications of fluorinated prolines and pipecolic acids. researchgate.net

Table 2: Potential Future Applications and Research Focus

| Field | Potential Application | Research Direction |

|---|---|---|

| Advanced Materials | Development of novel fluoropolymers. | Incorporate the 4,4-difluoropiperidin-2-one unit into polymer backbones and study the resulting material properties (e.g., thermal stability, hydrophobicity). mdpi.com |

| Medicinal Chemistry | Scaffold for novel therapeutics (e.g., enzyme inhibitors). | Synthesize libraries of derivatives and screen them for biological activity against various targets. beilstein-journals.org |

| Chemical Biology | Probes for studying biological systems. | Develop functionalized derivatives for use in molecular imaging or as tools to study protein structure and function. researchgate.net |

| Agrochemicals | Building block for new pesticides or herbicides. | Explore derivatization to create compounds with potential agrochemical activity, leveraging fluorine's known impact on bioactivity. |

Addressing Stereochemical Control in Complex Derivatizations

A paramount challenge in the chemistry of substituted piperidinones is the control of stereochemistry. rijournals.com When 4,4-difluoropiperidin-2-one is used as a scaffold for more complex molecules, new stereocenters are often created. Controlling the spatial arrangement of atoms is crucial, as different stereoisomers can have vastly different biological activities and material properties.

The synthesis of fluorinated compounds with multiple contiguous stereogenic centers is one of the most challenging areas in synthetic chemistry. researchgate.net Future research must focus on developing stereoselective methods for the derivatization of the 4,4-difluoropiperidin-2-one ring. This includes:

Asymmetric Catalysis: Developing chiral catalysts that can control the stereochemical outcome of reactions at positions C3 and C5 of the piperidinone ring.

Chiral Auxiliaries: Employing chiral auxiliaries attached to the nitrogen atom to direct the stereoselective functionalization of the ring, followed by their removal.

Substrate Control: Leveraging the existing ring structure to influence the stereochemistry of reactions, a concept that has been applied to the synthesis of other complex heterocyles. nih.gov

Successfully addressing these challenges will be key to unlocking the full potential of 4,4-difluoropiperidin-2-one hydrochloride as a building block for creating structurally complex and functionally diverse molecules. researchgate.net

Q & A

Q. Key Parameters :

| Step | Reagent/Condition | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Cyclization | Ethyl chloroformate, K₂CO₃, THF | 65–75 | 90–95 |

| Fluorination | DAST, DCM, −20°C | 50–60 | 85–90 |

| Salt Formation | HCl gas, ethanol | 80–85 | 95–98 |

Basic: Which analytical methods are validated for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR in DMSO-d₆ or CDCl₃ to confirm structure and fluorine substitution patterns .

- HPLC-PDA : C18 column, mobile phase (acetonitrile:0.1% TFA in water, 70:30), flow rate 1.0 mL/min, retention time ~6.2 min .

- Titration : Non-aqueous titration with 0.1M HClO₄ in glacial acetic acid to quantify hydrochloride content .

- Elemental Analysis : Verify C, H, N, and Cl content within ±0.4% of theoretical values .

Basic: How should this compound be stored to ensure stability?

Answer:

-

Storage Conditions : Protect from light in airtight containers at 2–8°C. Desiccate with silica gel to prevent hydrolysis .

-

Stability Data :

Condition Degradation (%) at 6 Months 25°C/60% RH 3–5 40°C/75% RH 15–20

Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected ¹⁹F NMR shifts)?

Answer:

Reproducibility Check : Verify solvent purity and instrument calibration .

X-ray Crystallography : Confirm solid-state structure to rule out conformational artifacts .

Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict NMR shifts and compare with experimental data .

Controlled Experiments : Test under inert atmosphere to exclude oxidation side reactions .

Advanced: What strategies are effective for impurity profiling in batch synthesis?

Answer:

-

HPLC-MS : Use a BEH C18 column (2.1 × 100 mm, 1.7 µm) with gradient elution (5–95% acetonitrile in 0.1% formic acid) to detect:

Impurity m/z Source Des-fluoro analog 142.1 Incomplete fluorination Hydrolysis product 130.0 Moisture exposure -

Accelerated Stability Studies : Stress samples (40°C/75% RH, 0.1M HCl/NaOH) to identify degradation pathways .

Advanced: How can in vitro pharmacological activity be systematically evaluated for this compound?

Answer:

Enzyme Assays : Test inhibition of target enzymes (e.g., kinases) using fluorescence polarization (IC₅₀ determination) .

Cellular Uptake : Radiolabel with ¹⁸F for PET imaging to assess biodistribution in cell lines .

Toxicity Screening : MTT assay in HEK293 cells (72-hour exposure, EC₅₀ calculation) .

Advanced: What experimental designs optimize solubility for in vivo studies?

Answer:

- Co-Solvent Systems : Use 10% DMSO + 30% PEG-400 in saline for intravenous administration .

- pH Adjustment : Dissolve in citrate buffer (pH 3.0) to enhance protonation of the piperidine nitrogen .

- Nanosuspensions : High-pressure homogenization with poloxamer 188 to achieve particle size <200 nm .

Advanced: How can reaction mechanisms for fluorination steps be validated?

Answer:

Isotope Labeling : Use ¹⁸F-labeled precursors to track fluorination efficiency via radio-TLC .

Kinetic Studies : Monitor reaction progress with in-situ IR spectroscopy (C-F stretch at 1150 cm⁻¹) .

DFT Calculations : Map energy barriers for SN2 vs. radical pathways in fluorination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.